1-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-3-m-tolylurea
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Overview
Description
1-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-3-m-tolylurea is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the inhibition of cyclin-dependent protein kinases (CDKs), which play a crucial role in cell cycle regulation and are implicated in various diseases, including cancer .
Preparation Methods
The synthesis of 1-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-3-m-tolylurea typically involves multiple steps. One common method includes the reaction of appropriate aminoazoles with (ethoxymethylidene)malononitrile in pyridine under reflux conditions . Another method involves the use of acetyl chloride, benzoxyl chloride, benzyl chloride, or heteroaryl chloride in solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at low temperatures under nitrogen atmosphere . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-3-m-tolylurea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-3-m-tolylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in inhibiting CDKs, which are crucial for cell cycle regulation.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, viral infections, neurodegenerative disorders, and autoimmune disorders
Industry: The compound is used in the development of pharmaceutical formulations and as a research tool in drug discovery.
Mechanism of Action
The primary mechanism of action of 1-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-3-m-tolylurea involves the inhibition of CDKs, particularly CDK12 and CDK13 . These kinases are essential for the regulation of the cell cycle, and their inhibition can lead to the suppression of cell proliferation. Additionally, the compound acts as a selective Cyclin K degrader, removing the key signaling mechanism required for CDK12 and CDK13 activation, thereby enhancing its cellular potency and selectivity .
Comparison with Similar Compounds
1-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-3-m-tolylurea can be compared with other similar compounds, such as:
4-[[(7-Aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol: This compound also inhibits CDKs but has different structural features and may exhibit varying selectivity and potency.
Cyclohexaneacetic acid, 4-[4-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol: Another similar compound with potential therapeutic applications.
The uniqueness of this compound lies in its specific inhibition of CDK12 and CDK13, along with its ability to degrade Cyclin K, which provides additional cellular potency and selectivity .
Properties
CAS No. |
1039364-92-5 |
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Molecular Formula |
C20H18N6O |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-[4-(7-aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C20H18N6O/c1-13-3-2-4-16(11-13)25-20(27)24-15-7-5-14(6-8-15)17-12-22-18-9-10-23-26(18)19(17)21/h2-12H,21H2,1H3,(H2,24,25,27) |
InChI Key |
QQKMHMVISILPIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C3=C(N4C(=CC=N4)N=C3)N |
Origin of Product |
United States |
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